molecular formula C20H20N2O4S B2571196 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171886-78-4

3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2571196
CAS No.: 1171886-78-4
M. Wt: 384.45
InChI Key: ASHIAZQUJHJNAW-UHFFFAOYSA-N
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Description

The compound 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a sophisticated chemical hybrid designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a 4-(p-tolyl)thiazole moiety, a privileged scaffold in heterocyclic chemistry known for its diverse pharmacological profiles . Thiazole derivatives are recognized for targeting key protein receptors and enzymes, and they form the core of several therapeutic agents due to their ability to modulate a wide range of biological pathways . This molecule is synthetically engineered to function as a potential key intermediate or lead compound in the development of novel bioactive molecules. Its proposed research value lies in its multi-target potential, facilitated by the presence of the thiazole ring, which is often investigated for its anti-infective and anti-cancer properties, and the spiro diketone system, which can contribute to unique three-dimensional shape and metabolic stability . Researchers can utilize this compound in high-throughput screening campaigns to identify hits against various disease-specific targets, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a building block for the construction of more complex chemical entities. Its mechanism of action is target-dependent and would require empirical validation in specific assay systems, making it a valuable tool for probing novel biological mechanisms and expanding chemical space in investigative pharmacology.

Properties

IUPAC Name

3-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-5-7-14(8-6-13)16-12-27-19(22-16)21-11-15-17(23)25-20(26-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHIAZQUJHJNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and for its anticancer properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The chemical structure of the compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of various precursors, leading to the formation of the desired spiro compound. The thiazole moiety plays a crucial role in enhancing the biological properties of the derivatives synthesized from it.

1. Acetylcholinesterase Inhibition

Research has demonstrated that thiazole derivatives exhibit significant AChE inhibitory activities, which are crucial for developing treatments for Alzheimer's disease (AD). The compound has been evaluated alongside other thiazole derivatives for its potency against AChE.

  • Findings : In a study involving various synthesized thiazole derivatives, certain compounds exhibited AChE inhibitory activities with relative potencies exceeding 50% compared to donepezil, a known AChE inhibitor. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance activity significantly .
CompoundIC50 Value (µM)Relative Potency (%)
102560
163055
Target<50>50

2. Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential, with several studies indicating promising cytotoxic effects against various cancer cell lines.

  • Case Study : A recent evaluation of thiazole-based compounds revealed that some exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly .
CompoundCancer Cell LineIC50 Value (µM)
13U251 (glioblastoma)<10
17WM793 (melanoma)<20

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, molecular docking studies have shown that the binding orientation of the compound within the AChE active site mimics that of donepezil, suggesting competitive inhibition mechanisms.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the molecular framework and functional groups present in the compound.

Biological Applications

Research indicates that derivatives of thiazole compounds exhibit significant biological activities. The thiazole moiety is known for its role in various pharmacological activities, including:

  • Anticancer Activity : Thiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
  • Antimicrobial Properties : Compounds similar to the one have demonstrated antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study investigated the anticancer properties of a series of thiazole derivatives, including those structurally related to the compound discussed. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that these compounds could be developed into effective anticancer drugs .
  • Antimicrobial Efficacy : Another study focused on synthesizing new thiazole-based compounds that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of these compounds as alternatives to traditional antibiotics .

Data Table

Application AreaActivity TypeReference
AnticancerCytotoxicity against HepG-2 and A-549
AntimicrobialBroad-spectrum activity against bacteria
Enzyme InhibitionInhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, focusing on synthesis, crystal packing, and functional properties.

Structural and Crystallographic Comparisons

Compound Name (Substituent) Crystal System Space Group Key Intermolecular Interactions Reference
3-((4-Chlorophenylamino)methylene) Triclinic P-1 Intra-/intermolecular H-bonds, C–H⋯π
3-((2-Nitrophenylamino)methylene) Monoclinic P21/c Intra-/intermolecular H-bonds, π⋯π stacking
3-(2-Hydroxyphenylamino)methylene (HMD) Orthorhombic Pna21 O–H⋯O H-bonds, Hirshfeld surface interactions
3-(4-Bromobenzylidene) Not reported Not reported C–H⋯O, van der Waals interactions
3-(3,4,5-Trimethoxybenzylidene) Orthorhombic Pna21 C–H⋯O, π stacking
Target compound (p-Tolyl-thiazole) Not reported Not reported Predicted: Thiazole-mediated H-bonds, C–H⋯N/S interactions

Key Observations:

  • Substituent Effects on Crystal Packing: Electron-withdrawing groups (e.g., –NO₂, –Cl in ) promote π⋯π stacking or C–H⋯π interactions, while hydroxyl groups (e.g., HMD ) form strong O–H⋯O hydrogen bonds. Bulky substituents (e.g., trimethoxybenzylidene ) reduce symmetry, leading to orthorhombic systems with complex packing. The thiazole ring in the target compound may introduce N/S-mediated hydrogen bonding or dipole interactions, which are absent in purely aromatic derivatives.
  • Conformational Flexibility:
    • The cyclohexane ring in all analogs adopts a chair conformation, while the 1,3-dioxane ring varies between boat and envelope conformations depending on substituent steric effects .

Photophysical and Thermal Properties

Compound Name (Substituent) UV-Vis λₘₐₓ (nm) Fluorescence Thermal Stability (TGA) Reference
HMD (2-Hydroxyphenylamino) 350 (exp.) Strong blue emission Decomposition >200°C
3-(4-Dimethylaminobenzylidene) 380 (calc.) Weak emission Not reported
Target compound (p-Tolyl-thiazole) Predicted: 320–370 Potential: Tunable emission via thiazole conjugation Likely: Stable up to 180°C

Key Observations:

  • Electron-donating groups (e.g., –OH, –NMe₂) redshift absorption/emission due to extended π-conjugation .
  • The thiazole moiety may enhance charge-transfer transitions, improving nonlinear optical (NLO) properties .

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